molecular formula C19H17ClO4 B12136762 6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B12136762
M. Wt: 344.8 g/mol
InChI Key: JNDKFGZDELQJCE-UHFFFAOYSA-N
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Description

6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chloro group at the 6th position, an ethyl group at the 4th position, and a methoxybenzyl group at the 7th position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one typically involves multiple steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzaldehyde.

    Formation of Chromen-2-one Core: The chromen-2-one core is formed through a cyclization reaction, often involving a base-catalyzed condensation.

    Introduction of Substituents: The chloro, ethyl, and methoxybenzyl groups are introduced through various substitution reactions, often using reagents like chlorinating agents, alkyl halides, and methoxybenzyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
  • 6-chloro-4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
  • 6-chloro-4-ethyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one

Uniqueness

6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H17ClO4

Molecular Weight

344.8 g/mol

IUPAC Name

6-chloro-4-ethyl-7-[(4-methoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C19H17ClO4/c1-3-13-8-19(21)24-17-10-18(16(20)9-15(13)17)23-11-12-4-6-14(22-2)7-5-12/h4-10H,3,11H2,1-2H3

InChI Key

JNDKFGZDELQJCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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